molecular formula C17H19N3OS B5350587 1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone

1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone

Cat. No. B5350587
M. Wt: 313.4 g/mol
InChI Key: FTQJCITXBSBABA-UYRXBGFRSA-N
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Description

1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone, also known as MBET, is a thiosemicarbazone derivative that has shown promising results in scientific research applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. This compound binds to the active site of ribonucleotide reductase and prevents the conversion of ribonucleotides to deoxyribonucleotides, leading to DNA damage and cell death. In addition, this compound has been shown to induce oxidative stress and activate the p53 pathway, a tumor suppressor pathway that regulates cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes, including DNA synthesis and repair, cell cycle regulation, apoptosis, and oxidative stress. This compound has also been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone for laboratory experiments is its potent antitumor activity against various cancer cell lines. This compound has also been shown to enhance the efficacy of chemotherapy drugs and reduce their toxicity. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for 1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone research, including the development of more efficient synthesis methods, the optimization of this compound formulations for improved bioavailability and efficacy, and the evaluation of this compound in preclinical and clinical studies for cancer treatment. In addition, this compound can be further studied for its potential use in other diseases, such as viral infections and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising thiosemicarbazone derivative that has shown potent antitumor activity and potential advantages for laboratory experiments. This compound inhibits ribonucleotide reductase, induces apoptosis, and inhibits angiogenesis, making it a potential candidate for cancer treatment. Further research is needed to optimize its bioavailability and efficacy and evaluate its safety and efficacy in preclinical and clinical studies.

Synthesis Methods

1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone can be synthesized using various methods, including the reaction of 2-methylbenzaldehyde with thiosemicarbazide, followed by the reaction with 3-hydroxyacetophenone. Another method involves the reaction of 2-methylbenzaldehyde with thiosemicarbazide, followed by the reaction with ethyl acetoacetate. Both methods yield this compound in good yields and purity.

Scientific Research Applications

1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone has been studied for its potential use in cancer treatment. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, liver, and colon cancer. This compound has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs and reduce their toxicity.

properties

IUPAC Name

[(Z)-1-[3-[(2-methylphenyl)methoxy]phenyl]ethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-12-6-3-4-7-15(12)11-21-16-9-5-8-14(10-16)13(2)19-20-17(18)22/h3-10H,11H2,1-2H3,(H3,18,20,22)/b19-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQJCITXBSBABA-UYRXBGFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC(=C2)C(=NNC(=S)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1COC2=CC=CC(=C2)/C(=N\NC(=S)N)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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